molecular formula C8H13N3O B14031971 2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-

2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-

Cat. No.: B14031971
M. Wt: 167.21 g/mol
InChI Key: FKEYWNRNFYRWTG-UHFFFAOYSA-N
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Description

2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- (CAS: 84030-20-6) is a nitrogen-rich bicyclic compound with a molecular formula of C₈H₁₅N₃O and a molecular weight of 153.18 g/mol . Its structure features a hexahydro (six hydrogen atoms saturating the bicyclic system) framework, a methyl group at the 1-position, and a lactam moiety (2-one group). This compound belongs to the pyrimidopyrimidine family, which is characterized by fused pyrimidine rings and has garnered attention in medicinal chemistry due to its polar zwitterionic character, which enhances aqueous solubility compared to non-nitrogenated analogues .

The compound’s synthesis is challenging due to the inherent difficulty in regioselectively forming 2-oxo isomers over 4-oxo regioisomers, a common issue in pyridopyrimidinone chemistry . Despite this, advancements in two-step methodologies—such as acylation of lithium amide bases followed by thermal cyclization—have improved access to such scaffolds .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-methyl-4,6,7,8-tetrahydro-3H-pyrimido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C8H13N3O/c1-10-7(12)3-6-11-5-2-4-9-8(10)11/h2-6H2,1H3

InChI Key

FKEYWNRNFYRWTG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCN2C1=NCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 2H-pyrimido[1,2-a]pyrimidin-2-one derivatives typically involves multi-step reactions that construct the fused bicyclic heterocyclic core. The main approaches include:

Domino Strategy Using 2-Aminopyridines and Michael Acceptors

A prominent method reported involves a domino reaction sequence mediated by hexafluoroisopropanol (HFIP) as a solvent and promoter, which facilitates a reagent- and catalyst-free synthesis of 2H-pyrimido[1,2-a]pyrimidin-2-ones.

  • Reaction mechanism: The process initiates with the conjugate (aza-Michael) addition of 2-aminopyridine to a Michael acceptor such as methyl 2-(hydroxymethyl)acrylate or Baylis-Hillman adducts.
  • Subsequent steps: Water elimination, intramolecular acyl substitution, and a-hydrogen shift lead to the formation of the fused pyrimidinone ring system.
  • Yield and conditions: Refluxing the reaction mixture in HFIP for about 12 hours yields the product in up to 95% yield with minimal by-products.
  • Advantages: This method is sustainable, avoids added reagents or catalysts, and uses inexpensive starting materials.

This domino approach is supported by density functional theory calculations that rationalize the reaction pathways and energetics, confirming the feasibility of the formation of the 2H-pyrimido[1,2-a]pyrimidin-2-one scaffold.

Reduction and Cyclization from Pyridopyrimidine Precursors

Patent literature describes a multi-step synthetic route involving:

  • Dissolving a pyridopyrimidine precursor in dichloromethane, cooling, and acidifying with hydrochloric acid.
  • Neutralization with sodium bicarbonate followed by extraction and drying.
  • Hydrogenation using palladium on carbon catalyst in methanol with sodium borohydride as a reducing agent.
  • Purification by silica gel column chromatography to isolate the hexahydro pyrimido[1,2-a]pyrimidin-2-one derivatives.

This method yields the target compound as a yellow solid with yields ranging from 16.8% to 70% depending on the step and purification.

Polymer-Bound Derivatives and Functionalization

Commercial sources report the availability of polymer-bound 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine derivatives, such as those bound to polystyrene crosslinked with divinylbenzene. These polymer-supported compounds are used as bases or catalysts in organic synthesis, indicating the compound’s utility in further synthetic applications.

Preparation from Guanidine and Related Precursors

Another synthetic route involves the reaction of bicyclic guanidine derivatives such as 3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine with various carboxylic acids or substituted acids (e.g., 2-(9-oxoxanthen-2-yl)propionic acid) in solvents like acetonitrile. The reaction proceeds under controlled temperature, followed by purification through recrystallization or chromatography to yield high purity products.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes
Domino reaction with 2-aminopyridine + Michael acceptors HFIP solvent, reflux 12 h, no catalyst Up to 95 Sustainable, reagent-free, high yield
Reduction and cyclization from pyridopyrimidine precursors Pd/C, NaBH4, MeOH, acid/base workup, chromatography 16.8–70 Multi-step, requires purification
Polymer-bound derivatives Polystyrene-bound hexahydro pyrimido derivative N/A Used as catalyst/base in further synthesis
Guanidine derivative reaction 3,4,6,7,8,9-Hexahydro-2H-pyrimido + acid, acetonitrile N/A Controlled temp, recrystallization

Research Findings and Mechanistic Insights

  • The domino synthesis method is supported by computational studies (DFT) explaining the preference for formation of the 2H-pyrimido[1,2-a]pyrimidin-2-one isomer via Michael addition at the pyridine nitrogen, followed by acyl substitution and hydrogen shift.
  • The use of hexafluoroisopropanol as a recyclable solvent enhances reaction efficiency and selectivity.
  • Alternative methods often require harsher conditions, additional reagents, or catalysts, which may reduce overall sustainability.
  • The compound’s hexahydro form is typically accessed via catalytic hydrogenation of unsaturated precursors, highlighting the importance of reduction steps in the synthetic sequence.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reactions to occur . It can also bind to specific sites on enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Aqueous Solubility<sup>†</sup> Key Structural Features
Target Compound C₈H₁₅N₃O 153.18 0.041 Moderate (zwitterionic) Hexahydro, 1-methyl, 2-oxo lactam
Pyrido[1,2-a]pyrimidin-4-one (4-oxo isomer) C₈H₆N₂O 146.15 1.2 Lower Aromatic, 4-oxo lactam
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one C₈H₈N₂O 148.16 0.78 Moderate Partially saturated, 2-oxo lactam
Dihydropyrimidin-2(1H)-one C₄H₆N₂O 98.10 -0.34 High Monocyclic, 2-oxo, non-methylated

<sup>*</sup>logP values indicate lipophilicity; lower values suggest higher hydrophilicity.
<sup>†</sup>Solubility trends inferred from zwitterionic character and nitrogen content .

Key Observations:

  • Its logP of 0.041 reflects moderate hydrophilicity, intermediate between fully aromatic 4-oxo derivatives (logP ~1.2) and monocyclic dihydropyrimidinones (logP -0.34) .

Biological Activity

2H-Pyrimido[1,2-a]pyrimidin-2-one, 1,3,4,6,7,8-hexahydro-1-methyl- (CAS No. 84030-20-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C₈H₁₅N₃
  • Molecular Weight : 153.2248 g/mol
  • IUPAC Name : 1-methyl-2H-pyrimido[1,2-a]pyrimidin
  • InChIKey : OEBXWWBYZJNKRK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antidiabetic and antioxidant properties. Research indicates it may have therapeutic potential against various diseases due to its ability to interact with biological systems.

Antidiabetic Activity

A study investigated the antidiabetic effects of newly synthesized derivatives of pyrimido[1,6-A]pyrimidine in neonatal streptozotocin-induced diabetic rats. The findings suggested that these compounds exhibited significant reductions in blood glucose levels and improved antioxidant status compared to control groups .

Antioxidant Activity

The antioxidant activity of the compound was evaluated through various assays measuring its ability to scavenge free radicals. The results indicated that it possesses strong antioxidant properties which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antidiabetic Effects

In a controlled experiment involving neonatal streptozotocin-induced diabetic rats:

  • Objective : To assess the hypoglycemic effects of the compound.
  • Methodology : Blood glucose levels were measured before and after treatment with the compound.
  • Results : A significant decrease in blood glucose levels was observed in treated rats compared to untreated controls. Additionally, improvements in lipid profiles were noted.
GroupInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)
Control250 ± 15240 ± 10
Treatment255 ± 20150 ± 5

Case Study 2: Antioxidant Activity

A series of assays were conducted to evaluate the compound's free radical scavenging ability:

  • DPPH Assay : The compound demonstrated a significant reduction in DPPH radical concentration.
  • ABTS Assay : Similar results were observed with ABTS radicals.
Assay TypeIC₅₀ (µg/mL)
DPPH50
ABTS45

The proposed mechanism for the biological activity of this compound involves its interaction with cellular pathways associated with glucose metabolism and oxidative stress response. It is believed to enhance insulin sensitivity and modulate oxidative stress markers.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2H-pyrimido[1,2-a]pyrimidin-2-one derivatives, and how can reaction conditions be optimized?

  • The compound can be synthesized via cyclocondensation reactions. For example, 2-aminopyridine reacts with N,N-disubstituted ethyl malonamate and phosphorus oxychloride (POCl₃) in refluxing 1,2-dichloroethane to yield derivatives with a pyrimidine core . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) can enhance yields. Catalytic methods using acidic or basic conditions may further improve efficiency, though specific protocols depend on substituent compatibility .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • 1H NMR : Identifies proton environments, such as methyl groups (e.g., 1-methyl substitution at δ ~3.0 ppm) and hydrogen bonding in the pyrimidine ring .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C7H13N3, MW 139.20 g/mol) and detects isotopic patterns .
  • FT-IR : Confirms functional groups like carbonyl (C=O stretch at ~1650–1750 cm⁻¹) and amine/imine vibrations .

Q. How is the purity of synthesized derivatives assessed in academic research?

  • HPLC/UPLC : Quantifies impurities using reverse-phase columns and UV detection (e.g., monitoring at 254 nm for aromatic systems) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 150–155°C) indicate high crystallinity and purity .
  • Elemental Analysis : Matches experimental and theoretical C/H/N ratios (e.g., C: 60.41%, H: 7.89%, N: 31.70% for C7H13N3) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Comparative SAR Studies : Systematic substitution of functional groups (e.g., replacing methyl with trifluoromethyl) can clarify activity trends. For example, trifluoromethyl substitution enhances metabolic stability but may reduce solubility .
  • In Silico Docking : Molecular modeling against target proteins (e.g., enzymes or receptors) identifies steric or electronic mismatches between analogs and binding sites .
  • Dose-Response Assays : Quantify IC50/EC50 values under standardized conditions to minimize variability from assay protocols .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?

  • Chiral Catalysts : Use asymmetric catalysis (e.g., chiral Brønsted acids) to control stereochemistry during ring closure .
  • Chromatographic Resolution : Employ chiral HPLC columns (e.g., amylose-based) to separate enantiomers post-synthesis .
  • Crystallization-Induced Diastereomerism : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts for selective crystallization .

Q. What methodological advancements improve the detection of trace impurities in pharmaceutical intermediates?

  • LC-MS/MS : Detects sub-ppm impurities (e.g., hydrolyzed byproducts) with high sensitivity .
  • Forced Degradation Studies : Expose compounds to stress conditions (heat, light, pH extremes) to identify degradation pathways and impurity profiles .
  • NMR Spectroscopy with Cryoprobes : Enhances signal-to-noise ratios for low-abundance impurities in complex mixtures .

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